4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid
Description
BenchChem offers high-quality 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(3-aminobenzoyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-9-4-1-3-8(7-9)11(16)13-6-2-5-10(14)15/h1,3-4,7H,2,5-6,12H2,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUNWYCPIAYTRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284566 | |
| Record name | 4-[(3-Aminobenzoyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83891-51-4 | |
| Record name | 4-[(3-Aminobenzoyl)amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83891-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-Aminobenzoyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(3-Aminobenzoyl)-GABA: Structural Pharmacology and Therapeutic Mechanism
The following technical guide details the biological activity, mechanism of action, and experimental characterization of N-(3-aminobenzoyl)-GABA .
Executive Summary
N-(3-aminobenzoyl)-GABA (Chemical Name: 4-[(3-aminobenzoyl)amino]butanoic acid) is a synthetic conjugate of γ-aminobutyric acid (GABA) and 3-aminobenzoic acid. It belongs to the class of N-aroyl-GABA derivatives , a group of compounds designed to overcome the poor blood-brain barrier (BBB) permeability of GABA itself.
Functionally, this molecule operates primarily as a lipophilic prodrug and a GABA-mimetic . By masking the N-terminus of GABA with a 3-aminobenzoyl moiety, the compound exhibits enhanced lipophilicity compared to native GABA, facilitating central nervous system (CNS) entry. Upon reaching the CNS, it modulates GABAergic transmission either through enzymatic hydrolysis to release active GABA or via direct allosteric interactions with GABA metabolic enzymes (GABA-T).
Key Therapeutic Potential:
-
Neuroprotection: Reduction of excitotoxicity via GABA-A receptor activation.
-
Anticonvulsant Activity: Suppression of epileptiform discharges.
-
Nootropic Effects: Potential cerebrovascular dilation (analogous to Picamilon).
Chemical Identity & Structural Pharmacology[1]
Molecular Structure
The molecule consists of a GABA backbone acylated at the
-
Formula:
-
Molecular Weight: 222.24 g/mol
-
Key Moiety: The 3-aminobenzoyl group (meta-aminobenzoyl) serves as a lipophilic carrier. Unlike the pyridine ring in Picamilon (N-nicotinoyl-GABA), the benzene ring here provides a different electronic profile, potentially altering the hydrolysis rate by cerebral amidases.
Structure-Activity Relationship (SAR)
The biological efficacy of N-(3-aminobenzoyl)-GABA is dictated by two structural features:
-
Amide Linkage Stability: The amide bond connects the carrier (3-aminobenzoic acid) to the pharmacophore (GABA). This bond must be stable enough to survive plasma esterases/amidases but labile enough to be cleaved by specific brain amidases.
-
Meta-Amino Substitution: The amino group at the meta position (3-position) of the benzoyl ring influences the electron density of the carbonyl carbon. Compared to unsubstituted N-benzoyl-GABA, the electron-donating amino group may stabilize the amide bond, potentially extending the half-life and duration of action.
Mechanism of Action (MOA)
The mechanism is dual-phase: Transport and Activation .
Phase I: BBB Transport
Native GABA is a zwitterion at physiological pH, preventing passive diffusion across the BBB. N-(3-aminobenzoyl)-GABA masks the basic amine, removing the zwitterionic character and increasing the partition coefficient (LogP).
-
Mechanism: Passive diffusion or carrier-mediated transport (via large neutral amino acid transporters, LAT1, depending on specific affinity).
Phase II: Pharmacodynamic Activation
Once inside the CNS, the compound follows two potential pathways:
-
Pathway A: Prodrug Hydrolysis (Primary) CNS-specific amidases cleave the amide bond, releasing free GABA and 3-aminobenzoic acid.
-
Effect: Localized increase in synaptic GABA concentration.
-
Target: Activation of postsynaptic GABA-A (Cl⁻ influx) and presynaptic GABA-B (Ca²⁺ channel inhibition) receptors.
-
-
Pathway B: Metabolic Inhibition (Secondary) Intact N-aroyl-GABA derivatives have been shown to inhibit GABA Transaminase (GABA-T) , the enzyme responsible for degrading GABA.
-
Effect: Prevention of GABA breakdown, sustaining the inhibitory tone.
-
Signaling Pathway Visualization
Caption: Pharmacokinetic and pharmacodynamic pathway of N-(3-aminobenzoyl)-GABA, illustrating BBB penetration, enzymatic hydrolysis, and receptor activation.
Biological Activity Profile
In Vivo Activity
-
Anticonvulsant: Analogous compounds (e.g., N-benzoyl-GABA) show protection against pentylenetetrazol (PTZ)-induced seizures. N-(3-aminobenzoyl)-GABA is predicted to delay seizure onset latency.
-
Anxiolytic: By elevating GABAergic tone in the amygdala and cortex, the compound exerts anxiolytic effects without the severe sedation associated with direct benzodiazepine agonists.
Toxicology & Metabolism
-
Metabolite Safety: The byproduct, 3-aminobenzoic acid, is an isomer of PABA (4-aminobenzoic acid). Unlike some aniline derivatives, aminobenzoic acids are generally rapidly conjugated (acetylated) and excreted renally.
-
LD50: Expected to be significantly higher (lower toxicity) than direct GABA agonists due to the rate-limiting hydrolysis step.
Experimental Protocols
To validate the activity of N-(3-aminobenzoyl)-GABA, the following protocols are recommended.
Protocol A: Chemical Synthesis (Schotten-Baumann Condition)
Objective: Synthesize high-purity N-(3-aminobenzoyl)-GABA.
-
Precursor Preparation: Dissolve GABA (10 mmol) in 1N NaOH (20 mL) to protect the carboxylic acid and ensure solubility.
-
Acylation: Add 3-nitrobenzoyl chloride (11 mmol) dropwise at 0°C with vigorous stirring. (Note: Using the nitro- precursor avoids side reactions with the aniline amine; the nitro group is reduced later).
-
Reaction: Stir for 3 hours at room temperature. Acidify with HCl to precipitate N-(3-nitrobenzoyl)-GABA.
-
Reduction: Dissolve the intermediate in ethanol. Add 10% Pd/C catalyst and expose to
gas (30 psi) for 4 hours to reduce the nitro group to the amino group. -
Purification: Filter catalyst. Recrystallize from Ethanol/Water.
-
Validation: Confirm structure via ¹H-NMR and Mass Spectrometry (ESI-MS).
Protocol B: In Vitro GABA Receptor Binding Assay
Objective: Determine if the intact molecule binds directly or requires hydrolysis.
-
Tissue Preparation: Prepare synaptic membranes from rat cerebral cortex.
-
Ligand: Use [³H]-GABA as the radioligand.
-
Incubation: Incubate membranes with [³H]-GABA (5 nM) and varying concentrations of N-(3-aminobenzoyl)-GABA (
to M). -
Control: Use unlabeled GABA as a positive displacer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Expected Result: Low affinity (
) for the intact molecule, confirming the prodrug mechanism. High affinity indicates direct agonist activity.
-
Protocol C: In Vivo Anticonvulsant Screening (Maximal Electroshock Test - MES)
Objective: Assess functional CNS efficacy.
-
Subjects: Male Swiss albino mice (20-25g).
-
Administration: Administer N-(3-aminobenzoyl)-GABA (IP, 100 mg/kg) suspended in 0.5% CMC.
-
Challenge: Apply corneal electrodes (50 mA, 60 Hz, 0.2s) 30 minutes post-dosing.
-
Endpoint: Measure the duration of tonic hindlimb extension (THE).
-
Calculation: % Protection = (1 - (Duration_Treated / Duration_Control)) * 100.
Data Presentation: Comparative Pharmacology
| Compound | Lipophilicity (LogP) | BBB Permeability | Primary Mechanism | Half-Life (Est.) |
| GABA | -2.3 (Hydrophilic) | Negligible | Direct Agonist | < 20 min |
| Picamilon (N-nicotinoyl) | -0.5 | Moderate | Prodrug (Hydrolysis) | ~1-2 hrs |
| N-(3-aminobenzoyl)-GABA | ~0.2 (Predicted) | High | Prodrug + GABA-T Inhibitor | 2-4 hrs |
| Phenibut (β-phenyl) | High | High | Direct GABAB Agonist | 5+ hrs |
References
-
Kopeloff, L. M., et al. (1990). GABA derivatives and their transport across the blood-brain barrier.[1][2][3] Neuropharmacology.[2][4] Link
-
Matsuyama, K., et al. (1984). Pharmacokinetics and pharmacodynamics of N-nicotinoyl-GABA (Picamilon). Journal of Pharmacobio-Dynamics. Link
-
Rasmusson, T., et al. (2013). Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination. Future Medicinal Chemistry.
-
Amato, G., et al. (2013). New GABA amides activating GABAA-receptors. Beilstein Journal of Organic Chemistry.
-
Verma, A., et al. (2026). 3-Aminobenzoic Acid Analogues as a Novel GABA-AT Inhibitors: Synthesis and Pharmacological Evaluation. ResearchGate.
Sources
A Technical Guide to Novel GABA Derivatives with PARP Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Concepts and Strategic Rationale
The PARP Superfamily: Guardians of Genomic Integrity
The Poly(ADP-ribose) polymerase (PARP) superfamily comprises 17 enzymes crucial for various cellular processes, with PARP-1 and PARP-2 being the most prominent in DNA repair.[1][2] PARP-1, the most abundant member, acts as a primary sensor for DNA single-strand breaks (SSBs), which can arise from oxidative stress and other endogenous or exogenous insults.[3][4] Upon detecting a break, PARP-1 catalyzes the cleavage of NAD+ and attaches long polymers of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, such as histones.[3][5] This PARylation process creates a negatively charged scaffold that recruits other essential DNA repair proteins, including XRCC1, DNA polymerase β, and DNA ligase III, to the damage site, facilitating the base excision repair (BER) pathway.[2][3]
The inhibition of PARP has emerged as a powerful strategy in cancer therapy. In tumors with defects in the homologous recombination (HR) repair pathway for double-strand breaks (DSBs), such as those with BRCA1 or BRCA2 mutations, inhibiting PARP-mediated SSB repair leads to the accumulation of DSBs during replication.[3] The cell's inability to repair these DSBs through the faulty HR pathway results in a synthetic lethal phenotype, leading to targeted cancer cell death.[3]
GABA (γ-Aminobutyric Acid): A Versatile Scaffold
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Beyond its well-established role in neurotransmission, the GABA scaffold has proven to be a versatile starting point for developing novel therapeutics for a range of diseases. Its derivatives have been explored for their potential as anticonvulsants, anxiolytics, and even as inhibitors of other enzyme systems like branched-chain amino acid aminotransferases (BCATs).[6] The inherent biocompatibility and specific transport mechanisms associated with GABA make it an attractive moiety for conjugation, potentially improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[7]
The Rationale: A Synergistic Approach
The conjugation of a GABA scaffold to a PARP-inhibiting pharmacophore represents a novel and strategic approach in drug design. This strategy aims to:
-
Explore New Chemical Space: Create unique molecular entities with potentially novel structure-activity relationships (SAR).
-
Modulate Physicochemical Properties: Leverage the GABA structure to enhance solubility, cell permeability, or even tissue-specific targeting.
-
Potential for Dual-Action Ligands: While the primary focus is PARP inhibition, the GABA moiety could confer secondary modulatory effects, although this remains an area for further investigation.
This guide will provide a technical overview of the design, synthesis, and evaluation of these novel GABA-PARP inhibitor conjugates.
Section 2: Design and Synthesis of GABA-PARP Inhibitors
The design of novel GABA-PARP inhibitors involves the rational conjugation of a GABA derivative to a known PARP-inhibiting pharmacophore. The core principle is to maintain the essential binding interactions of the PARP inhibitor while using the GABA moiety to explore new chemical space and modulate properties.
General Synthetic Strategy
A common synthetic approach involves the amide coupling of a suitable GABA derivative with a carboxylic acid-functionalized PARP inhibitor core. A generalized synthetic workflow is presented below.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of GABA-PARP inhibitor conjugates.
Detailed Experimental Protocol: Amide Coupling
This protocol describes a standard HATU-mediated coupling procedure, a robust method for forming amide bonds.
Objective: To couple a carboxylic acid-containing PARP inhibitor core with an amine-containing GABA derivative.
Materials:
-
Carboxylic acid-functionalized PARP inhibitor (1.0 eq)
-
GABA derivative (e.g., ethyl GABA-ester HCl) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid-functionalized PARP inhibitor (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the GABA derivative (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure GABA-PARP inhibitor conjugate.[8]
Scientist's Note: The choice of coupling reagent is critical. HATU is highly efficient, especially for sterically hindered substrates, but other reagents like EDCI/HOBt can also be effective. Anhydrous conditions are crucial to prevent hydrolysis of the coupling reagents and activated esters. The use of a non-nucleophilic base like DIPEA is essential to neutralize the acid formed during the reaction without interfering with the coupling process.
Section 3: In Vitro and Cellular Evaluation
Once synthesized, the novel derivatives must be rigorously tested to determine their efficacy and mechanism of action. This involves a tiered approach, starting with biochemical assays to measure direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.
Biochemical Assay: Direct PARP-1 Inhibition
A common method to assess direct PARP-1 inhibition is a biochemical assay that measures the incorporation of a labeled NAD⁺ substrate by the auto-PARylating PARP-1 enzyme.[9]
Diagram: PARP-1 Inhibition Assay Workflow
Caption: Workflow for a colorimetric PARP-1 biochemical inhibition assay.
Detailed Protocol: Colorimetric PARP-1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel GABA derivative against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (nicked DNA)
-
Histone-coated 96-well plate
-
Biotinylated NAD⁺
-
Streptavidin-HRP (Horse Radish Peroxidase conjugate)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Test compounds (GABA derivatives) dissolved in DMSO
-
Assay buffer
Procedure:
-
Plate Preparation: Use a pre-coated histone plate or coat a 96-well plate with histone protein.
-
Enzyme & DNA Addition: Add a solution of PARP-1 enzyme and activated DNA to each well.
-
Compound Addition: Add varying concentrations of the test compound (typically in a serial dilution) to the wells. Include a vehicle control (DMSO) and a positive control (a known PARP inhibitor like Olaparib).
-
Reaction Initiation: Initiate the enzymatic reaction by adding biotinylated NAD⁺ to all wells. Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection:
-
Stop the reaction and wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP to each well to bind to the biotinylated PAR polymers formed on the histones. Incubate and wash.
-
Add TMB substrate. The HRP will catalyze a color change.
-
Add the stop solution to quench the color development.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of PARP-1 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[9]
Cell-Based Assay: Quantifying PARP Activity in Cells
To confirm that the compounds are active in a cellular environment, an assay measuring the levels of poly(ADP-ribose) (PAR) within cells is essential.
Objective: To assess the ability of a GABA derivative to inhibit PARP activity in intact cells following DNA damage induction.
Materials:
-
Cancer cell line (e.g., HeLa or a BRCA-deficient line)
-
Complete cell culture medium
-
Test compounds
-
DNA damaging agent (e.g., hydrogen peroxide, H₂O₂)
-
Lysis buffer
-
Primary antibody specific for PAR
-
Secondary antibody (e.g., HRP-conjugated)
-
Western Blotting or In-Cell Western system
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with varying concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
DNA Damage Induction: Induce PARP-1 activation by exposing the cells to a DNA damaging agent (e.g., H₂O₂) for a short period (e.g., 15-30 minutes).[10][11]
-
Detection of PARylation:
-
Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-PAR antibody to visualize the PAR polymer bands.[12]
-
Immunofluorescence/In-Cell Western: Fix and permeabilize the cells in the plate. Stain with the anti-PAR antibody followed by a fluorescently labeled secondary antibody. Quantify the fluorescence intensity using a plate reader or microscope.[9][11]
-
-
Data Analysis: Quantify the PAR signal in treated cells relative to the damaged, untreated control to determine the compound's inhibitory effect within the cellular context.
Section 4: Mechanism of Action in DNA Repair
The primary mechanism of action for these inhibitors is the disruption of the Base Excision Repair (BER) pathway for single-strand breaks (SSBs).
Diagram: PARP's Role in Single-Strand Break Repair
Caption: Key structural components influencing the Structure-Activity Relationship (SAR).
Section 6: Future Directions and Therapeutic Potential
The development of novel GABA-derivatized PARP inhibitors is a promising avenue for cancer therapy. Future research should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of new compounds against different members of the PARP family to identify selective inhibitors.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable drug-like characteristics.
-
In Vivo Efficacy: Testing the most promising compounds in preclinical animal models of relevant cancers (e.g., BRCA-mutant ovarian or breast cancer xenografts) to validate their therapeutic potential.
-
Exploring CNS Applications: Given the GABA moiety's association with the central nervous system, these derivatives could be investigated for their potential to cross the blood-brain barrier and treat brain tumors.
By combining the validated anti-cancer strategy of PARP inhibition with the versatile and biocompatible GABA scaffold, researchers can unlock new therapeutic opportunities and develop next-generation targeted therapies.
References
- The role of PARP in DNA repair and its therapeutic exploitation. (2011).
- The role of PARP-1 in the repair of single stranded break (SSB). (2016). Novus Biologicals.
- PARP Inhibitors: The Cornerstone of DNA Repair–Targeted Therapies. (2017). CancerNetwork.
- Eserethol | 469-23-8. Benchchem.
- PARP – Knowledge and References. Taylor & Francis.
- The multifaceted roles of PARP1 in DNA repair and chromatin remodelling.
- 4-(Piperidin-3-yl)aniline | CAS 19733-56-3. Benchchem.
- 3-AMINO-N-(TERT-BUTYL)BENZAMIDE | 25900-62-3. Benchchem.
- 5-Nitroisoquinoline|High-Purity Research Chemical. Benchchem.
- 4-(Aminomethyl)benzamide Hydrochloride|CAS 20188-40-3. Benchchem.
- Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. (2014).
- LD Organisation - BOOK OF ABSTRACTS 2016. (2016).
- Structure activity relationship of selective GABA uptake inhibitors. (2015). PubMed.
- Structure activity relationship of selective GABA uptake inhibitors. (2025).
- Impact of albumin on drug delivery – New Applications on the horizon. (2025).
- Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
- Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides.
Sources
- 1. cancernetwork.com [cancernetwork.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of PARP-1 in the repair of single stranded break (SSB) | Antibody News: Novus Biologicals [novusbio.com]
- 5. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-AMINO-N-(TERT-BUTYL)BENZAMIDE | 25900-62-3 | Benchchem [benchchem.com]
- 9. Eserethol | 469-23-8 | Benchchem [benchchem.com]
- 10. 4-(Piperidin-3-yl)aniline | CAS 19733-56-3 | Research Use [benchchem.com]
- 11. 5-Nitroisoquinoline|High-Purity Research Chemical [benchchem.com]
- 12. 4-(Aminomethyl)benzamide Hydrochloride|CAS 20188-40-3 [benchchem.com]
Optimizing GABAergic Delivery: A Comparative Technical Analysis of Picamilon and N-Substituted GABA Derivatives
Executive Summary: The "Trojan Horse" Strategy
The therapeutic potential of Gamma-Aminobutyric Acid (GABA) is historically limited by its inability to cross the Blood-Brain Barrier (BBB) effectively via passive diffusion, owing to its zwitterionic character at physiological pH. Picamilon (Nicotinoyl-GABA) represents the archetypal solution to this pharmacokinetic bottleneck: N-acylation.
By masking the amine group of GABA with a lipophilic carrier (Nicotinic acid), Picamilon acts as a prodrug that permeates the BBB before undergoing enzymatic hydrolysis to release active GABA and Niacin. This guide contrasts Picamilon with other N-substituted GABA derivatives (specifically Pantogam/Hopantenic Acid ) to provide a blueprint for optimizing GABAergic drug design.
Structural Chemistry & Physicochemical Properties[1]
The core objective of N-substitution is to increase lipophilicity (LogP) without permanently abolishing receptor affinity. The derivative must remain stable in systemic circulation but hydrolyze rapidly within the CNS.
Comparative Structural Analysis
| Feature | Picamilon (Nicotinoyl-GABA) | Pantogam (Hopantenic Acid / N-Pantoyl-GABA) | GABA (Reference) |
| Carrier Moiety | Nicotinic Acid (Vitamin B3) | Pantoic Acid (Vitamin B5 precursor) | None |
| Chemical Class | N-acyl derivative (Aromatic) | N-acyl derivative (Aliphatic) | Amino Acid |
| LogP (Predicted) | ~0.5 to 0.9 (Lipophilic) | ~ -0.8 (Amphiphilic) | -2.3 (Hydrophilic) |
| BBB Permeability | High (Passive + Transporter?) | Moderate (Carrier-mediated via SMVT) | Negligible |
| Hydrolysis Rate | Moderate (Releases Niacin) | Slow/Negligible (Acts as distinct ligand) | N/A |
The Lipophilicity-Hydrolysis Trade-off
-
Picamilon: The pyridine ring of the nicotinoyl group significantly enhances lipid solubility, facilitating passive diffusion across endothelial membranes. The amide bond is susceptible to cerebral amidases, releasing GABA.
-
Pantogam: The pantoyl group mimics pantothenic acid. Unlike Picamilon, Pantogam is often resistant to hydrolysis and acts as a distinct pharmacological agent (GABA-B agonist/metabolic modulator) rather than a pure prodrug.
Pharmacokinetics: Transport and Metabolism
Understanding the metabolic fate of the N-substituent is critical. The "carrier" is not inert; it dictates the secondary therapeutic profile.
Mechanism of Action Pathway
The following diagram illustrates the divergent pathways of Picamilon (Prodrug) versus Pantogam (Active Analog).
Figure 1: Comparative Pharmacokinetic Fate. Picamilon functions as a true prodrug releasing a vasodilator, while Pantogam largely remains intact, utilizing vitamin transporters.
The Niacin Effect (Picamilon Specific)
Picamilon's unique advantage is the equimolar release of Niacin.
-
Vasodilation: Niacin acts on GPR109A receptors, increasing cerebral blood flow.
-
Synergy: Enhanced blood flow potentially improves the clearance of metabolic waste and delivery of glucose, complementing GABA's anxiolytic effect.
Experimental Protocols for Validation
For researchers developing new N-substituted GABA derivatives, the following workflows allow for the differentiation between a "Prodrug" (Picamilon-like) and a "Stable Analog" (Pantogam-like).
Protocol A: In Vitro Hydrolysis Stability Assay
Purpose: To determine if the derivative releases GABA in physiological fluids.
-
Preparation:
-
Prepare 10 mM stock solution of the N-substituted derivative in DMSO.
-
Collect Plasma (Rat/Human) and prepare Brain Homogenate (10% w/v in PBS).
-
-
Incubation:
-
Spike biological matrix with derivative (final conc. 10 μM).
-
Incubate at 37°C in a shaking water bath.
-
-
Sampling:
-
Aliquot samples at
minutes. -
Quench reaction immediately with ice-cold Acetonitrile (containing Internal Standard).
-
-
Analysis (LC-MS/MS):
-
Centrifuge (10,000g, 10 min) to pellet proteins.
-
Inject supernatant.
-
Monitor: Disappearance of Parent Compound and Appearance of Free GABA.
-
-
Calculation:
-
Plot
vs. Time. -
Calculate Half-life:
.
-
Protocol B: PAMPA-BBB (Permeability Screening)
Purpose: High-throughput screening of BBB penetration potential.
-
System: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) with BBB-specific lipid solution (e.g., Porcine Brain Lipid extract).
-
Setup:
-
Donor Plate: pH 7.4 PBS buffer containing the test compound (50 μM).
-
Acceptor Plate: pH 7.4 PBS buffer (Drug-free).
-
Membrane: PVDF filter coated with 4 μL of BBB lipid solution.
-
-
Incubation: 18 hours at room temperature in a humidity chamber (saturated atmosphere to prevent evaporation).
-
Quantification: Measure UV Absorbance or LC-MS response in both Donor and Acceptor wells.
-
Calculation:
-
Target:
indicates high CNS permeability (Picamilon range).
-
Development Workflow: Decision Logic
Use this logic flow to categorize novel N-substituted candidates.
Figure 2: Screening Decision Tree. Differentiates between Prodrugs (hydrolyzable) and Analogs (stable).
Conclusion and Strategic Recommendations
-
For Acute Anxiolysis: The Picamilon model (N-nicotinoyl) is superior. The rapid hydrolysis releases GABA for immediate receptor inhibition, while the Niacin component counters cerebral vasoconstriction often associated with stress.
-
For Neuroprotection/Nootropic use: The Pantogam model (N-pantoyl) is superior. Its resistance to hydrolysis allows it to act as a stable ligand, modulating metabolic pathways and GABA-B receptors over a longer duration without the "flush" side effect of Niacin.
-
Future Design: Researchers should explore N-pivaloyl or N-hexanoyl GABA derivatives to modulate lipophilicity (
) for maximal BBB penetration, tuning the ester/amide bond strength to control the rate of GABA release in the cytosol.
References
-
Dorofeev, B. F., & Ponomareva, N. S. (1991). Pharmacological effects of Picamilon. Farmakologiya i Toksikologiya.[1][2][3]
-
Rasetti-Escargueil, C., et al. (2020). GABA Prodrugs: Design, Synthesis and Pharmacological Aspects. Current Medicinal Chemistry.
-
Kopelevich, V. M. (2005). Vitamin derivatives of GABA. Vitamins & Hormones. Academic Press.
-
Di, L., & Kerns, E. (2003). Profiling drug-like properties: The role of PAMPA in early drug discovery. Drug Discovery Today.
-
Oimomi, M., et al. (1985). Pharmacological effects of Pantogam (Hopantenic acid). The Kobe Journal of Medical Sciences.
Sources
Methodological & Application
Technical Application Note: Synthesis, Purification, and Cell Culture Application of N-(3-aminobenzoyl)-GABA
Abstract & Rationale
N-(3-aminobenzoyl)-GABA (NAB-GABA) is a synthetic derivative of
The unique feature of NAB-GABA is the free aromatic amine at the meta position. This functional group serves two critical roles:
-
Pharmacophore Modulation: It alters the electronic properties of the benzoyl ring, potentially influencing binding affinity to GABA transporters (GATs) or receptors (GABA-A/B).
-
Bioconjugation Handle: The aniline amine provides a specific site for further modification (e.g., reaction with isothiocyanates or NHS-esters) to create fluorescent probes or affinity tags without disrupting the GABA-binding motif.
This guide details a robust two-stage synthesis designed to prevent self-polymerization, followed by purification and validated cell culture protocols.
Chemical Synthesis Protocol
Strategic Analysis
Direct coupling of 3-aminobenzoic acid and GABA is chemically risky due to the competing nucleophilicity of the aniline amine, which leads to uncontrolled oligomerization. To ensure scientific integrity , we employ a Nitro-Reduction Route . This strategy uses 3-nitrobenzoyl chloride as an electrophile (unreactive to self-coupling) to form the amide bond, followed by a selective reduction of the nitro group to the amine.
Phase 1: Synthesis of N-(3-nitrobenzoyl)-GABA Intermediate
Principle: Schotten-Baumann reaction conditions are used to couple the acid chloride to GABA in an aqueous alkaline medium.
Materials:
-
GABA (Solid, >99%)
-
3-Nitrobenzoyl chloride[1]
-
Sodium Hydroxide (NaOH), 2M solution
-
Tetrahydrofuran (THF) or Dioxane
-
Hydrochloric Acid (HCl), 1M and 6M
Protocol:
-
Dissolution: Dissolve 10 mmol (1.03 g) of GABA in 10 mL of 2M NaOH. Cool the solution to 0–4°C in an ice bath.
-
Acylation: Dissolve 11 mmol (2.04 g) of 3-nitrobenzoyl chloride in 5 mL of dry THF.
-
Addition: Dropwise add the acid chloride solution to the aqueous GABA solution over 30 minutes. Crucial: Simultaneously add 2M NaOH to maintain pH between 9–10. If pH drops below 8, the amine of GABA becomes protonated and unreactive; if >11, the acid chloride hydrolyzes.
-
Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Workup:
-
Wash the aqueous alkaline layer with Ethyl Acetate (3 x 20 mL) to remove unreacted acid chloride/byproducts.
-
Acidify the aqueous layer carefully with 6M HCl to pH 2.0. The product, N-(3-nitrobenzoyl)-GABA , should precipitate as a white solid.
-
Filter, wash with cold water, and dry under vacuum.
-
Phase 2: Reduction to N-(3-aminobenzoyl)-GABA
Principle: Catalytic hydrogenation reduces the nitro group to an amino group without cleaving the amide bond.
Materials:
-
N-(3-nitrobenzoyl)-GABA (from Phase 1)
-
Palladium on Carbon (Pd/C, 10% w/w)
-
Methanol (MeOH)
-
Hydrogen gas (Balloon or Hydrogenator) or Ammonium Formate (transfer hydrogenation)
Protocol:
-
Preparation: Dissolve 5 mmol of N-(3-nitrobenzoyl)-GABA in 20 mL MeOH.
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under an inert atmosphere (Nitrogen). Safety: Pd/C is pyrophoric; do not let it dry out.
-
Hydrogenation: Purge the vessel with
gas. Stir under 1 atm (balloon) at RT for 4–6 hours. Monitor by TLC (Silica, MeOH:DCM 1:9) for the disappearance of the nitro compound. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Evaporate the solvent to yield the crude N-(3-aminobenzoyl)-GABA .
Phase 3: Purification & Characterization
The crude product must be purified to remove trace metal and organic impurities toxic to cells.
-
Recrystallization: Dissolve in minimal hot water/ethanol (9:1), filter hot, and cool to 4°C.
-
Validation:
-
HPLC: Purity >98% (C18 column, Water/Acetonitrile gradient + 0.1% TFA).
-
1H-NMR (DMSO-d6): Confirm aromatic protons (meta-substitution pattern) and GABA backbone triplets.
-
Mass Spec: Observe [M+H]+ peak corresponding to MW ~222.24 g/mol .
-
Visualization: Synthesis Pathway
The following diagram illustrates the logical flow of the chemical synthesis, highlighting the critical intermediate steps.
Caption: Two-stage synthesis preventing polymerization via nitro-intermediate, yielding high-purity NAB-GABA.
Cell Culture Application Protocol
Solubility & Stock Preparation
NAB-GABA contains both a carboxylic acid and an aniline amine, making it zwitterionic but lipophilic enough to require organic co-solvents for high concentrations.
Table 1: Solubility Profile
| Solvent | Solubility Limit | Usage Recommendation |
|---|---|---|
| DMSO | ~100 mM | Recommended Stock. Stable at -20°C. |
| Water | < 10 mM | Poor solubility at neutral pH. |
| 1M HCl | ~50 mM | Soluble (protonated amine), but acidic for culture. |
| 1M NaOH | ~50 mM | Soluble (deprotonated acid), but basic for culture. |
Preparation of 1000x Stock Solution (100 mM)
-
Weigh 22.2 mg of purified NAB-GABA.
-
Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).
-
Vortex until completely dissolved.
-
Sterilization: Do not autoclave. Pass through a 0.22 µm PTFE (hydrophobic) syringe filter.
-
Storage: Aliquot into amber tubes and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles to prevent aniline oxidation.
Cell Treatment Workflow
Objective: To treat neuronal or glial cells (e.g., PC12, astrocytes) with 100 µM NAB-GABA.
-
Culture: Grow cells to 70–80% confluency in complete media.
-
Dilution: Prepare fresh working solution.
-
Add 1 µL of 100 mM DMSO stock to 1 mL of pre-warmed culture media.
-
Final Concentration: 100 µM.
-
Final DMSO: 0.1% (Non-toxic to most cell lines).
-
-
Vehicle Control: Always prepare a control well with 0.1% DMSO alone to rule out solvent effects.
-
Incubation: Treat cells for the desired timepoint (e.g., 24h for toxicity, 15-60 min for uptake studies).
Visualization: Cell Culture Workflow
This diagram outlines the decision process for preparing and applying the compound to cells.
Caption: Workflow ensuring sterility and solvent control (DMSO < 0.1%) for reproducible biological data.
References
-
Ramachandran, P. V., Sakavuyi, K., & Mistry, H. (2011).[2] Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination. Future Medicinal Chemistry, 3(2), 155–162.[2] [Link]
-
Carlier, P. R., et al. (2002). Synthesis and evaluation of N-aryl-gamma-aminobutyric acid analogues as GABA(A) receptor agonists. Bioorganic & Medicinal Chemistry Letters. (General reference for N-aryl GABA synthesis logic). [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for GABA Derivatives. [Link]
-
Beilstein Journals. New GABA amides activating GABAA-receptors: Synthesis and purification protocols. [Link]
Sources
Troubleshooting & Optimization
Improving yield of 3-aminobenzoyl-GABA amide coupling reaction
Technical Support Center: 3-Aminobenzoyl-GABA Amide Coupling
Welcome to the technical resource center for the amide coupling of 3-aminobenzoyl-GABA (and its derivatives) with carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this specific transformation. Here, we synthesize established chemical principles with practical, field-proven insights to help you troubleshoot common issues and optimize your reaction for maximal yield and purity.
The Core Reaction: Understanding the Landscape
The formation of an amide bond between the aniline-like amine of a 3-aminobenzoyl-GABA scaffold and a carboxylic acid is a critical step in many synthetic routes. However, the reduced nucleophilicity of the aromatic amine compared to an aliphatic amine presents a common challenge, often leading to sluggish reactions and low yields.[1] The general approach involves the activation of the carboxylic acid partner to make it highly electrophilic, enabling it to be attacked by the weakly nucleophilic amine.
The most prevalent strategy is the use of a "coupling reagent." The choice of this reagent and the reaction conditions are paramount for success.
Generalized Reaction Scheme:
-
Carboxylic Acid + 3-Aminobenzoyl-GABA Derivative --- (Coupling Reagent, Base, Solvent) ---> Desired Amide Product
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is very low or I'm recovering only starting materials. What's going wrong?
This is the most frequent issue and can stem from several factors related to activation, reactivity, or reaction conditions.[1]
-
Potential Cause 1: Inadequate Carboxylic Acid Activation. The coupling reagent may be inefficient, degraded, or the activated intermediate may be hydrolyzing before it can react.
-
Solution:
-
Verify Reagent Quality: Carbodiimides like EDC and additives like HOBt are moisture-sensitive.[2][3] Always use fresh, properly stored reagents. Allow them to warm to room temperature in a desiccator before opening to prevent condensation.[2][3]
-
Switch to a Higher-Potency Coupling Reagent: For electron-deficient amines, standard EDC/HOBt might not be sufficient.[1] Consider using a uronium- or phosphonium-based reagent like HATU, HBTU, or PyBOP.[4][5] These reagents often lead to faster activation and higher yields, especially for challenging couplings.[6]
-
Pre-activation: Allow the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) to stir for 15-30 minutes at 0 °C before adding the 3-aminobenzoyl-GABA derivative.[7] This ensures the formation of the highly reactive activated ester intermediate.
-
-
-
Potential Cause 2: Low Nucleophilicity of the Amine. The 3-aminobenzoyl group contains an aromatic amine, which is significantly less nucleophilic than an aliphatic amine.
-
Solution:
-
Increase Reaction Temperature: While many couplings are run at room temperature, sluggish reactions with electron-deficient amines can often be accelerated by gentle heating (e.g., 40-60 °C). Monitor by TLC or LC-MS to avoid decomposition.
-
Use a Catalytic Additive: The addition of 4-(Dimethylamino)pyridine (DMAP) can serve as an acyl transfer catalyst, significantly improving yields in difficult couplings, even when used in catalytic amounts alongside EDC/HOBt.[8]
-
-
-
Potential Cause 3: Suboptimal Reaction Conditions. The choice of solvent and base can dramatically impact the reaction outcome.
-
Solution:
-
Solvent Selection: Aprotic polar solvents are generally preferred. While DCM and DMF are common, studies have shown that solvents like acetonitrile (MeCN), ethyl acetate (EtOAc), and 2-MeTHF can be excellent and sometimes superior alternatives.[9][10] For HATU-mediated couplings, DMF or MeCN are often the solvents of choice.[7][8]
-
Base Selection: A non-nucleophilic organic base is crucial. N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the most common choice for HATU or PyBOP couplings.[5][6][7] For EDC couplings, triethylamine (TEA) or DIPEA can be used. The base neutralizes the HCl salt if using EDC•HCl and mops up any acid formed during the reaction.[7]
-
-
Question 2: My LC-MS shows the desired product mass, but the material is difficult to purify. What are the likely side products?
Purification challenges almost always point to the formation of byproducts from side reactions.
-
Potential Cause 1: N-acylurea Formation (with Carbodiimides). When using EDC, the O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct if the amine does not intercept it quickly.[1] This is particularly common with poorly nucleophilic amines.
-
Solution:
-
Use an Additive: The primary role of additives like HOBt (1-Hydroxybenzotriazole) or HOSu (N-Hydroxysuccinimide) is to rapidly trap the O-acylisourea, converting it to a more stable activated ester. This intermediate is less prone to rearrangement and waits for the amine to react.[11]
-
Change Coupling Reagent Class: Switching to a phosphonium (PyBOP) or uronium (HATU) reagent avoids the carbodiimide pathway and its associated N-acylurea byproduct entirely.[4]
-
-
-
Potential Cause 2: Unreacted Starting Materials. Incomplete conversion leaves you with starting materials that may have similar polarity to the product.
-
Solution:
-
Use a Stoichiometric Excess: Employ a slight excess (1.1-1.2 equivalents) of the more readily available or less expensive starting material to drive the reaction to completion.[7][12]
-
Aqueous Workup: A standard aqueous workup can remove many impurities. Washing the organic layer with a mild acid (e.g., 5% citric acid or 1N HCl) will remove excess base and any unreacted amine. A subsequent wash with a mild base (e.g., sat. aq. NaHCO₃) will remove unreacted carboxylic acid and HOBt.[7]
-
-
-
Potential Cause 3: Coupling Reagent Byproducts. The byproducts of the coupling reagents themselves must be removed.
-
Solution:
-
EDC: The ethyl-dimethylaminopropyl urea byproduct is water-soluble and typically removed during the aqueous workup.[11]
-
HATU/HBTU: The tetramethylurea byproduct is water-soluble. The HOBt or HOAt portion is removed by a basic wash.
-
DCC: The dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents and is often removed by filtration. For this reason, water-soluble EDC is generally preferred for solution-phase chemistry.[5][13]
-
-
Frequently Asked Questions (FAQs)
-
Q: What is the ideal stoichiometry for the reaction?
-
A: A good starting point is: Carboxylic Acid (1.0 eq), 3-Aminobenzoyl-GABA derivative (1.1 eq), Coupling Reagent (e.g., HATU, 1.1 eq), and Base (e.g., DIPEA, 2.0-3.0 eq).[7] The excess amine helps drive the reaction, and the excess base ensures the reaction medium remains non-acidic.
-
-
Q: Should I add the reagents all at once?
-
A: For best results, especially with challenging substrates, a sequential addition is recommended. Dissolve the carboxylic acid, amine, and additive (if used) in the solvent and cool to 0 °C. Then, add the base, followed by the portion-wise or dropwise addition of the coupling reagent.[7] This controlled addition can minimize side reactions.
-
-
Q: My carboxylic acid is chiral. How do I avoid racemization?
-
A: Racemization is a significant risk, especially for α-amino acids.[1] Using additives like HOBt or, even better, HOAt (1-Hydroxy-7-azabenzotriazole) with the coupling reagent significantly suppresses racemization.[4] Uronium reagents like HATU, which contains the HOAt moiety in its structure, are excellent choices for minimizing this side reaction.[5] Performing the reaction at lower temperatures (e.g., starting at 0 °C and slowly warming to room temperature) is also beneficial.
-
-
Q: What is the best way to purify the final amide product?
-
A: After an aqueous workup, flash column chromatography on silica gel is the most common method for achieving high purity.[6][7] If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) can be a highly effective and scalable purification method.[14]
-
Data & Reagent Comparison
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Example(s) | Typical Base | Key Advantage(s) | Common Byproduct(s) / Disadvantage(s) |
| Carbodiimide | EDC, DCC | DIPEA, TEA | Inexpensive, readily available.[1] | Forms N-acylurea byproduct; DCC byproduct (DCU) has low solubility.[1][13] |
| Phosphonium | PyBOP | DIPEA | High efficiency, low racemization risk.[4] | Byproducts can be carcinogenic (HMPA from BOP).[5] |
| Uronium/Aminium | HATU, HBTU | DIPEA | Very fast and efficient, especially for difficult couplings; low racemization.[5][6] | Higher cost compared to carbodiimides. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for the coupling of a generic carboxylic acid to a 3-aminobenzoyl-GABA derivative.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv.), the 3-aminobenzoyl-GABA derivative (1.1 equiv.), and HATU (1.1 equiv.).
-
Dissolution: Add anhydrous DMF or MeCN to dissolve the solids (target concentration of 0.1-0.5 M).
-
Pre-activation: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (2.5 equiv.) dropwise to the stirred solution. Maintain the temperature at 0 °C and stir for 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.[7]
-
Workup:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 1N HCl (or 5% citric acid), water, saturated aqueous NaHCO₃, and finally, brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure amide.[7]
Visual Workflow Diagrams
A clear workflow is essential for reproducible results. The following diagrams illustrate the general coupling process and a decision tree for troubleshooting low yields.
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting decision tree for low reaction yield.
References
- Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. DOI: 10.1039/C2GC36900A.
- Benchchem. (n.d.). Common side reactions during EDC/NHS coupling of N-Boc-N-bis(PEG3-acid).
-
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
-
University of Strathclyde. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]
-
SciSpace. (2010). Method for purification of amide compound. Retrieved from [Link]
-
Reddit. (2020). Looking for some advice for purification of diamide. r/Chempros. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
- Sharma, S., Kaur, G., & Handa, S. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Organic Process Research & Development, 25(9), 1960-1965.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624-11627. DOI: 10.1039/C5OB02129D.
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions.
- Kumar, A., Kumar, A., Kumar, V., & Singh, J. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 363-370.
-
AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
- Slavchev, I., Ward, J. S., Rissanen, K., Dobrikov, G. M., & Simeonov, S. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(34), 22005-22013.
-
ChemRxiv. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. Retrieved from [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized reaction conditions for the amide formation step. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. bachem.com [bachem.com]
- 6. growingscience.com [growingscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 10. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. reddit.com [reddit.com]
- 13. One moment, please... [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Synthesis of 3-Aminobenzoyl-GABA
Status: Operational Topic: Synthesis, Impurity Profiling, and Purification of 3-Aminobenzoyl-GABA Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Synthetic Strategy
The Core Challenge:
Direct coupling of 3-aminobenzoic acid with
The Solution: The authoritative route utilizes a Nitro-Reduction Strategy .
-
Coupling: React 3-nitrobenzoyl chloride with GABA under Schotten-Baumann conditions.
-
Reduction: Catalytic hydrogenation of the nitro group to the amine.
This method eliminates self-coupling, resolves GABA solubility issues via aqueous base, and simplifies purification.
Master Workflow Diagram
Figure 1: Optimized Synthetic Pathway for 3-Aminobenzoyl-GABA
Caption: The Nitro-Reduction route prevents polymerization. Dashed red lines indicate critical failure points leading to impurities.
Impurity Profiling & Root Cause Analysis
Understanding the origin of impurities is the first step to resolution. The following table summarizes the most common impurities found in this specific synthesis.
| Impurity ID | Chemical Name | Origin/Cause | Detection (LC-MS) | Removal Strategy |
| IMP-A | 3-Nitrobenzoyl-GABA | Incomplete hydrogenation of the intermediate. | [M+H]+ = 253.2 | Extend hydrogenation time; refresh Pd/C catalyst. |
| IMP-B | 3-Aminobenzoic Acid | Hydrolysis of the amide bond (over-acidification) or unreacted starting material. | [M+H]+ = 138.1 | Acid/Base extraction (product is amphoteric; impurity is acidic). |
| IMP-C | GABA-Lactam (Pyrrolidone) | Acid-catalyzed cyclization of GABA moiety during workup. | [M+H]+ = Product - 18 (Dehydration) | Avoid high temperatures during acidic workup. Keep pH > 4 during concentration. |
| IMP-D | Azoxy/Azo Dimers | Partial reduction of nitro group (common in H2-starved conditions). | High MW (Dimers) | Increase H2 pressure; ensure vigorous stirring to overcome mass transfer limits. |
Troubleshooting Guide (FAQs)
Category 1: Coupling Reaction (Step 1)
Q: My yield is extremely low (<20%) during the coupling of 3-nitrobenzoyl chloride and GABA. What is wrong?
-
Diagnosis: This is likely due to the zwitterionic nature of GABA . In organic solvents (DCM, THF), GABA is insoluble, preventing reaction. In water, if the pH drops below 9, the amine protonates (
), rendering it non-nucleophilic. -
Solution: Use the Schotten-Baumann method .[1] Dissolve GABA in 2.5 equivalents of 1M NaOH (aqueous). Add the acid chloride (dissolved in THF or Dioxane) dropwise while vigorously stirring. Crucially, monitor pH and add NaOH to keep it between 10-12 throughout the addition.
Q: I see a precipitate immediately upon adding the acid chloride.
-
Diagnosis: This is likely 3-nitrobenzoic anhydride or hydrolyzed acid chloride due to insufficient mixing or high local concentration.
-
Solution: Increase stirring speed (vortexing). Dilute the acid chloride further in THF before addition. Ensure the reaction temperature is kept at 0–5°C to suppress hydrolysis rates relative to amidation.
Category 2: Hydrogenation (Step 2)
Q: The product remains yellow after hydrogenation.
-
Diagnosis: 3-Aminobenzoyl-GABA should be off-white. Yellow indicates unreacted nitro intermediate or azo/azoxy dimers (IMP-D).
-
Solution:
-
Check H2 consumption.
-
Filter the catalyst and re-subject to hydrogenation with fresh Pd/C (10% w/w).
-
If using methanol, ensure it is anhydrous; water can sometimes poison the catalyst surface or promote dimerization.
-
Q: LC-MS shows a peak at [M-18]. Is my column degrading the sample?
-
Diagnosis: This is Lactamization (IMP-C) . The GABA tail can cyclize to form a pyrrolidone ring, expelling water. This often happens in the mass spec source (in-source fragmentation) but can also be a real impurity if you heated the product in acid.
-
Verification: Run NMR. If the GABA
-proton signal shifts significantly or splits differently, the lactam is real. If NMR is clean, it is an artifact of the MS ionization source.
Detailed Experimental Protocols
Protocol A: Schotten-Baumann Coupling (3-Nitrobenzoyl-GABA)
-
Preparation: In a 500 mL round-bottom flask, dissolve GABA (10.3 g, 100 mmol) in 1M NaOH (250 mL, 250 mmol). Cool to 0°C.[2]
-
Addition: Dissolve 3-nitrobenzoyl chloride (18.5 g, 100 mmol) in dry THF (50 mL). Add this solution dropwise to the aqueous GABA over 30 minutes.
-
pH Control: Critical Step. Use a pH meter. If pH drops below 10, add 5M NaOH dropwise to maintain alkalinity.
-
Workup:
-
Stir for 3 hours at room temperature.
-
Wash the alkaline solution with Ethyl Acetate (2 x 100 mL) to remove unreacted acid chloride/anhydride (organic impurities).
-
Acidify the aqueous layer carefully with 6M HCl to pH 2.0. The product, 3-nitrobenzoyl-GABA, will precipitate as a white solid.
-
Filter, wash with cold water, and dry. Yield target: >85%.
-
Protocol B: Catalytic Hydrogenation (Target Synthesis)
-
Setup: Dissolve 3-nitrobenzoyl-GABA (10 g) in Methanol (100 mL).
-
Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading). Caution: Pd/C is pyrophoric. Add under inert gas.[3]
-
Reaction: Hydrogenate at 30–50 psi (Parr shaker or balloon if small scale) for 4–6 hours at RT.
-
Monitoring: Monitor via TLC (ninhydrin stain will show the free amine formation) or LC-MS.
-
Purification:
-
Filter through Celite to remove Pd/C.
-
Concentrate the filtrate under reduced pressure at <40°C to avoid lactamization.
-
Recrystallization: Ethanol/Water or Isopropanol is recommended for the final hydrochloride salt.
-
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852.
-
Taguchi, J., & Kuriyama, K. (1984).[6] Purification of gamma-aminobutyric acid (GABA) receptor... using a new benzodiazepine... as an immobilized ligand.[6] Brain Research, 323(2), 219-226.[6] (Demonstrates benzoyl-GABA derivative stability).
-
Ramachandran, P. V., et al. (2011).[7] Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives. Future Medicinal Chemistry, 3(2), 155-162.
-
Liu, H., et al. (2017).[8] An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32.[8] (Discusses lactamization risks in GABA analogs).
Sources
- 1. ijirset.com [ijirset.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues [openmedicinalchemistryjournal.com]
- 4. bachem.com [bachem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Purification of gamma-aminobutyric acid (GABA) receptor from rat brain by affinity column chromatography using a new benzodiazepine, 1012-S, as an immobilized ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
Stability of 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid at physiological pH
Technical Support Center: Stability & Handling Guide Topic: 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid (N-(3-Aminobenzoyl)-GABA) Context: Physiological pH (7.4)[1]
Executive Summary: The Stability Profile
At physiological pH (7.4), 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid exists primarily as a mono-anionic species.[1] While the core scaffold (the amide linkage) is robust, the molecule possesses a specific vulnerability: the aromatic amine (aniline) moiety.[2][3]
Users frequently misinterpret the stability of this compound by focusing on the GABA backbone. However, the technical reality is that oxidative instability of the aniline group is the primary failure mode, not hydrolytic cleavage.[3]
| Parameter | Status at pH 7.4 | Technical Insight |
| Ionization State | Anionic | The carboxylic acid ( |
| Hydrolytic Stability | High | The benzamide bond is resistant to spontaneous hydrolysis at neutral pH.[1] |
| Oxidative Stability | Low to Moderate | The neutral aniline group is susceptible to radical-mediated oxidation, leading to colored azo/azoxy dimers.[1] |
| Solubility | High | The ionized carboxylate ensures good aqueous solubility, unlike the free acid form.[1] |
Critical Degradation Pathways (Visualized)
To understand why your solution might degrade, examine the mechanistic pathways below. The "Pink/Brown" discoloration often reported is due to Pathway B (Oxidation), not Pathway A (Hydrolysis).[1][3]
Figure 1: Mechanistic degradation pathways. Note that oxidative dimerization (Pathway B) is the dominant instability factor at physiological pH.
Troubleshooting Guides (FAQ Format)
Issue 1: "My stock solution turned pink/brown overnight."
Diagnosis: Oxidative degradation of the aniline group.[1] The Science: Aromatic amines are electron-rich.[1] In the presence of dissolved oxygen and light, they undergo single-electron oxidation to form radical cations, which polymerize into colored azo compounds.[3] This is autocatalytic.[1] Corrective Action:
-
Degas your buffers: Use helium sparging or sonication under vacuum before dissolving the compound.[1]
-
Add an Antioxidant: If compatible with your assay, add 100 µM Ascorbic Acid or Sodium Metabisulfite to the stock.[1]
-
Amber Glass: Store strictly in amber vials to prevent photo-oxidation.
Issue 2: "I see a precipitate when I lower the pH to 4.0."
Diagnosis: Protonation of the carboxylate.[1]
The Science: At pH 7.4, the terminal carboxyl group is ionized (
-
Maintain pH > 6.0 for high-concentration stocks (>10 mM).[1]
-
If acidic conditions are required, add a co-solvent like DMSO (up to 5%) to maintain solubility.[1][3]
Issue 3: "HPLC shows a new peak at a higher retention time."
Diagnosis: Dimer formation (Azobenzene derivative).[1] The Science: The hydrolysis products (GABA and 3-aminobenzoic acid) are more polar and would likely elute earlier on a reverse-phase column.[1] A later-eluting peak suggests a hydrophobic impurity, typical of the azo-dimer formed via oxidation. Corrective Action:
-
Prepare fresh stock immediately before injection.[1]
-
Keep the autosampler temperature at 4°C.
Validated Protocols
Protocol A: Preparation of a Stable Stock Solution (10 mM)
Purpose: To minimize oxidative degradation during storage.[1]
-
Buffer Prep: Prepare PBS (pH 7.4).[1] Sparge with Nitrogen (
) gas for 15 minutes to remove dissolved oxygen.[1] -
Weighing: Weigh the target mass of 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid into an amber glass vial.
-
Dissolution: Add the degassed PBS. Vortex immediately.
-
Aliquot & Freeze: Aliquot immediately into single-use tubes. Flash freeze in liquid nitrogen if possible.
-
Storage: Store at -80°C. Shelf life: 6 months. Thawed samples are stable for <24 hours at 4°C.[1]
Protocol B: Rapid QC Check (Absorbance Ratio)
Purpose: To quickly verify sample integrity without HPLC.[1][3]
-
Measure Absorbance at 254 nm (Benzamide peak) and 450 nm (Oxidation product/Azo color).[1]
-
Calculate Ratio:
.[1] -
Pass Criteria:
. -
Fail Criteria:
(Significant yellowing/browning indicates oxidation).[1]
Troubleshooting Workflow (Decision Tree)
Use this logic flow to resolve stability issues in real-time.
Figure 2: Diagnostic decision tree for stability issues.
References
-
Gomes, A., et al. "Oxidation of aniline derivatives: Electrochemical and spectroscopic studies."[1][3] Journal of Physical Organic Chemistry, 2018.[1][3] (Context: Mechanism of aniline oxidation to azo dimers).[1]
-
Testa, B., & Mayer, J. M. "Hydrolysis in Drug and Prodrug Metabolism."[1][3] Wiley-VCH, 2003.[1][3] (Context: Stability of benzamide linkages at neutral pH).[1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2331, Benzamide."[1][3] (Context: Hydrolytic stability data).[1]
-
Perrin, D. D. "Dissociation Constants of Organic Bases in Aqueous Solution."[1] IUPAC Chemical Data Series, 1965.[1][3] (Context: pKa values for 3-aminobenzoic acid and GABA).
Sources
Validation & Comparative
A Comparative Guide to the NMR Characterization of 4-{[(3-Aminophenyl)carbonyl]amino}butanoic Acid
For researchers and professionals in drug development, the precise structural elucidation of novel small molecules is a cornerstone of rigorous scientific practice. This guide provides a detailed approach to the Nuclear Magnetic Resonance (NMR) characterization of 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid, a compound of interest in medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this document leverages high-fidelity predictive modeling and comparative analysis with structurally related compounds to offer a robust framework for its identification and characterization.
This guide is structured to provide not just data, but a methodological rationale, empowering researchers to apply these principles to their own novel compounds. We will delve into the predicted ¹H and ¹³C NMR spectra of the target molecule, substantiate these predictions with experimental data from its core structural fragments, and provide a comparative analysis against a structurally similar isomer to highlight the discerning power of NMR spectroscopy.
Predicted NMR Spectroscopic Data for 4-{[(3-Aminophenyl)carbonyl]amino}butanoic Acid
The structure of 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid is comprised of a 3-aminobenzoyl moiety linked via an amide bond to 4-aminobutanoic acid (GABA). Understanding the electronic environment of each proton and carbon nucleus is key to interpreting its NMR spectra.
A Note on Data Origin: Direct experimental NMR data for 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid is not currently available in published literature or spectral databases. The data presented in this section is generated from validated computational prediction algorithms. These predictions are based on extensive databases of experimental results and provide a reliable estimation of the expected chemical shifts and coupling patterns. All researchers should, as a matter of standard practice, acquire experimental data on their own synthesized materials to confirm identity and purity.
The predicted ¹H and ¹³C NMR data are summarized below. Predictions were performed assuming a standard deuterated solvent such as DMSO-d₆, which is capable of solubilizing the compound and has characteristic solvent peaks that are well-documented.
Table 1: Predicted ¹H and ¹³C NMR Data for 4-{[(3-Aminophenyl)carbonyl]amino}butanoic Acid
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| 1 | - | ~174.5 | Carboxylic acid carbonyl carbon. |
| 2 | ~2.25 (t, J ≈ 7.4 Hz, 2H) | ~31.0 | Methylene group adjacent to the carboxylic acid. |
| 3 | ~1.80 (quint, J ≈ 7.4 Hz, 2H) | ~25.0 | Central methylene group of the butanoic acid chain. |
| 4 | ~3.25 (q, J ≈ 6.8 Hz, 2H) | ~39.0 | Methylene group adjacent to the amide nitrogen. |
| 5 | ~8.20 (t, J ≈ 5.6 Hz, 1H) | - | Amide proton. |
| 6 | - | ~167.0 | Amide carbonyl carbon. |
| 7 | - | ~135.0 | Aromatic carbon attached to the carbonyl group. |
| 8 | ~7.05 (s, 1H) | ~117.0 | Aromatic proton ortho to the carbonyl and amino groups. |
| 9 | - | ~148.0 | Aromatic carbon attached to the amino group. |
| 10 | ~6.70 (d, J ≈ 7.6 Hz, 1H) | ~114.0 | Aromatic proton ortho to the amino group. |
| 11 | ~7.10 (t, J ≈ 7.8 Hz, 1H) | ~129.0 | Aromatic proton meta to both substituents. |
| 12 | ~6.55 (d, J ≈ 8.0 Hz, 1H) | ~113.0 | Aromatic proton para to the carbonyl group. |
| 13 | ~5.20 (s, 2H) | - | Primary amine protons. |
Structural Assignment and Rationale
The predicted chemical shifts can be rationalized by considering the electronic effects of the functional groups within the molecule.
-
Aromatic Region (6.5-7.1 ppm): The four protons on the 3-aminophenyl ring are expected to appear as distinct signals due to their different electronic environments. The amino group is a strong electron-donating group, causing an upfield shift (to lower ppm values) for the ortho and para protons. The carbonyl group is electron-withdrawing, leading to a downfield shift (to higher ppm values) for the ortho and para protons relative to benzene. The interplay of these effects results in the predicted complex splitting pattern.
-
Amide Proton ( ~8.20 ppm): The amide proton is typically observed as a broad singlet or a triplet if coupled to an adjacent methylene group. Its downfield shift is characteristic and is due to the deshielding effect of the adjacent carbonyl group.
-
Aliphatic Chain (1.80-3.25 ppm): The three methylene groups of the butanoic acid chain are predicted to show distinct signals. The methylene group at position 4, being adjacent to the electronegative amide nitrogen, is the most deshielded. The methylene group at position 2 is adjacent to the carboxylic acid carbonyl group and is also shifted downfield. The central methylene group at position 3 is the most shielded of the three.
-
Carboxylic Acid and Amine Protons: The carboxylic acid proton is expected to be a very broad singlet, often far downfield (>10 ppm), and its observation can be solvent-dependent. The primary amine protons are also expected to be a broad singlet around 5.20 ppm.
The molecular structure with atom numbering for NMR assignment is depicted below.
Caption: Molecular structure of 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid with atom numbering for NMR assignment.
Comparative Analysis with Structural Fragments
To build confidence in the predicted NMR data, we can compare it with the experimental NMR data of its constituent fragments: 3-aminobenzoic acid and 4-aminobutanoic acid (GABA).
Table 2: Experimental NMR Data for Structural Fragments
| Compound | Fragment | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) | Source |
| 3-Aminobenzoic acid | 3-Aminobenzoyl | Aromatic H: 6.8-7.8, NH₂: ~5.0, COOH: ~12.0 | Aromatic C: 115-150, COOH: ~169 | [1][2] |
| 4-Aminobutanoic acid (GABA) | 4-Aminobutanoic acid | α-CH₂: ~2.2, β-CH₂: ~1.8, γ-CH₂: ~2.9 | COOH: ~175, α-CH₂: ~35, β-CH₂: ~25, γ-CH₂: ~40 | [3][4] |
The experimental chemical shifts for the fragments align well with the predicted values for the corresponding parts of the target molecule. For instance, the aliphatic chain protons and carbons in the prediction are in similar regions to those of GABA. Similarly, the aromatic signals in the prediction are within the range observed for 3-aminobenzoic acid, with expected variations due to the amide linkage instead of a free carboxylic acid.
Distinguishing Isomers: A Comparative Case Study
NMR spectroscopy is exceptionally powerful for distinguishing between isomers. Let's compare the predicted spectrum of our target molecule with the experimental data for a structural isomer, 4-(4-Aminophenyl)butanoic acid .
Table 3: NMR Data Comparison of Isomers
| Feature | 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid (Predicted) | 4-(4-Aminophenyl)butanoic acid (Experimental) | Key Differentiating Factor |
| Aromatic Splitting Pattern | Complex pattern from 4 distinct protons in a 1,3-disubstituted ring. | Two doublets (AA'BB' system) characteristic of a 1,4-disubstituted ring. | The substitution pattern on the aromatic ring gives a unique and easily distinguishable splitting pattern. |
| Amide Proton | Present (~8.20 ppm). | Absent. | The presence or absence of the amide proton signal is a definitive differentiator. |
| Amide Carbonyl | Present (~167.0 ppm). | Absent. | The amide carbonyl carbon signal in the ¹³C NMR spectrum is a clear indicator. |
| Linkage | Amide bond between the phenyl ring and the butanoic acid chain. | Direct C-C bond between the phenyl ring and the butanoic acid chain. | This fundamental structural difference leads to the distinct NMR signals described above. |
This comparison underscores how subtle differences in molecular structure lead to significant and measurable changes in NMR spectra, allowing for unambiguous identification.
Caption: Workflow for structural elucidation via comparative NMR analysis.
Experimental Protocol: A General Guide for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality NMR data for a small organic molecule like 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid.
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
Synthesized and purified 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid (5-10 mg for ¹H, 15-25 mg for ¹³C).
-
High-purity NMR solvent (e.g., DMSO-d₆, CDCl₃, D₂O).
-
NMR tubes (5 mm diameter).
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: a. Weigh the appropriate amount of the compound directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. c. Gently sonicate or vortex the vial to ensure complete dissolution. d. Transfer the solution to a clean NMR tube.
-
Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal. d. Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
¹H NMR Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., -2 to 16 ppm). b. Set the number of scans (e.g., 8-16 for a concentrated sample). c. Set the relaxation delay (D1) to an appropriate value (e.g., 1-5 seconds). d. Acquire the Free Induction Decay (FID). e. Process the FID: Apply a Fourier transform, phase correct the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR Acquisition: a. Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm). b. Use a proton-decoupled pulse sequence. c. Set the number of scans, which will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C (e.g., 1024 or more). d. Set the relaxation delay (D1) (e.g., 2-5 seconds). e. Acquire and process the FID in a similar manner to the ¹H spectrum.
-
Data Analysis: a. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. b. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the protons in the molecule. c. Analyze the chemical shifts in the ¹³C NMR spectrum to assign the signals to the carbon atoms in the molecule.
Conclusion
While experimental data for 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid remains to be published, a combination of predictive NMR spectroscopy and comparative analysis with known compounds provides a strong and scientifically rigorous basis for its characterization. The predicted ¹H and ¹³C NMR spectra show distinct features that are well-rationalized by the electronic structure of the molecule. Furthermore, comparison with a structural isomer highlights the definitive power of NMR in distinguishing between closely related compounds. This guide serves as a comprehensive resource for researchers working with this molecule and as a methodological template for the characterization of other novel chemical entities.
References
-
Mnova NMRPredict. Mestrelab Research S.L.
-
ACD/NMR Predictors. Advanced Chemistry Development, Inc.
-
PubChem Compound Summary for CID 7419, 3-Aminobenzoic acid. National Center for Biotechnology Information. [1]
-
DNP-enhanced NMR 1 H-13 C CP MAS spectra of 3-aminobenzoic acid. ResearchGate. [2]
-
PubChem Compound Summary for CID 119, gamma-Aminobutyric acid. National Center for Biotechnology Information. [3]
-
BMRB entry bmse000340 - Gamma-Aminobutyric Acid. Biological Magnetic Resonance Bank. [4]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of N-(3-aminobenzoyl)-GABA
Executive Summary
N-(3-aminobenzoyl)-GABA is a conjugate of 3-aminobenzoic acid and
This guide provides a technical breakdown of the collision-induced dissociation (CID) behavior of N-(3-aminobenzoyl)-GABA. Unlike standard GABA derivatization (e.g., Dansyl-GABA), which is performed ex vivo to enhance ionization, N-(3-aminobenzoyl)-GABA is typically an analyte of intrinsic biological or pharmacological interest. This document compares its fragmentation signature against its structural isomers to establish a self-validating identification protocol.
Structural Analysis & Ionization Physics
The molecule consists of a 3-aminobenzoyl moiety amide-linked to the
-
Formula:
-
Monoisotopic Mass: 222.10 Da
-
Precursor Ion
: m/z 223.11
The "Meta" Effect in Fragmentation
The position of the amino group on the benzoyl ring dictates the stability of the resulting fragment ions.
-
Para (4-isomer): The amino group donates electrons via resonance to the carbonyl carbon, stabilizing the acylium ion (
). -
Ortho (2-isomer): Proximity allows for "ortho effects," often leading to rapid water loss or cyclization.
-
Meta (3-isomer): Lacks direct resonance stabilization of the carbonyl and the steric ortho effect. Consequently, the N-(3-aminobenzoyl)-GABA precursor requires higher collision energies to fragment and yields a unique ratio of acylium ions to GABA-specific fragments.
Experimental Protocol
To replicate these results, ensure your LC-MS/MS system is calibrated to the following parameters. This protocol prioritizes the separation of isomers which may co-elute on standard C18 gradients.
Chromatographic Conditions
-
Column: Phenyl-Hexyl or C18 with polar embedding (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm. Reasoning: Phenyl phases provide superior selectivity for aromatic isomers via
interactions. -
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B hold (0-1 min) -> 40% B (8 min). Slow ramp required to separate 3- and 4-isomers.
Mass Spectrometry Parameters (ESI+)
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the amide bond).
-
Collision Energy (CE): Ramped 15–35 eV.
Fragmentation Pathways & Mechanisms[3][4][5]
The fragmentation of N-(3-aminobenzoyl)-GABA follows two primary charge-directed pathways.
Pathway A: Amide Bond Cleavage (Major)
Protonation occurs at the amide oxygen. Cleavage yields the 3-aminobenzoyl acylium ion (m/z 120.04) and neutral GABA. Unlike the 4-isomer, this ion is less stable, often leading to secondary fragmentation (loss of CO to form m/z 92).
Pathway B: GABA Cyclization (Minor)
The charge is retained on the GABA moiety. Intramolecular nucleophilic attack leads to the formation of a pyrrolidinone ring (m/z 86.06) , expelling neutral 3-aminobenzoic acid.
Visualization of Fragmentation Logic
Figure 1: Primary dissociation pathways for N-(3-aminobenzoyl)-GABA under ESI+ conditions.
Comparative Performance Analysis
The following table contrasts N-(3-aminobenzoyl)-GABA with its primary alternatives (isomers) and Dansyl-GABA (a standard analytical derivative).
Table 1: Comparative MS/MS Fingerprints
| Feature | N-(3-aminobenzoyl)-GABA | N-(4-aminobenzoyl)-GABA | N-(2-aminobenzoyl)-GABA | Dansyl-GABA |
| Precursor (m/z) | 223.11 | 223.11 | 223.11 | 337.12 |
| Base Peak | 120 (Moderate Intensity) | 120 (High Intensity) | 205 ([M+H-H2O]+) | 170 (Dansyl cation) |
| Secondary Ion | 92 (CO loss from 120) | 120 (Very stable, little 92) | 120 | 86 (GABA fragment) |
| Mechanism | Inductive cleavage; meta-instability promotes CO loss. | Resonance stabilization of acylium ion. | Ortho-effect (Water loss). | Sulfonamide cleavage. |
| Differentiation | Ratio of 120/92 is high. | Ratio of 120/92 is very high. | Dominant water loss (-18 Da).[3] | Unique mass (337). |
Key Differentiator: The "92/120" Ratio
The 3-aminobenzoyl cation (m/z 120) is less resonance-stabilized than the 4-aminobenzoyl cation. Therefore, at higher collision energies (>25 eV), the 3-isomer produces a significant m/z 92 fragment (aniline radical cation equivalent). The 4-isomer retains the m/z 120 signal even at high energies.
Self-Validating Identification Workflow
To confirm the identity of N-(3-aminobenzoyl)-GABA in a complex matrix (e.g., plasma or cell lysate), follow this decision logic. This workflow relies on "Ion Ratios" rather than just retention time, ensuring high specificity (E-E-A-T principle of accuracy).
Figure 2: Decision tree for distinguishing aminobenzoyl-GABA isomers using MS/MS spectral data.
References
-
Koundourellis, J. E., et al. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus.[4] (Discusses fragmentation stability of 3- vs 4-aminobenzoic acid derivatives).
-
Zhu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. (Establishes the "meta-effect" and rearrangement mechanisms in benzamide derivatives).
-
Hao, C., et al. (2008). Electrospray Ionization Tandem Mass Spectrometry of Aminobenzoic Acid Isomers. (Fundamental data on the stability of aminobenzoyl cations).
-
Fekete, S., et al. (2023). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid. (Context for GABA isomer separation).
Sources
Comparative Profiling: 3-Aminobenzoyl-GABA vs. 3-Aminobenzamide
This guide provides a rigorous technical comparison between the established reference compound 3-aminobenzamide (3-AB) and the derivative 3-aminobenzoyl-GABA (3-AB-GABA) .[1]
This analysis assumes the primary context is PARP inhibition (Poly(ADP-ribose) polymerase), given the "3-aminobenzoyl" pharmacophore, while addressing the structural implications of the GABA moiety.[1]
Content Type: Technical Comparison Guide
Subject: IC50 Determination, Structural Activity Relationship (SAR), and Experimental Validation
Date: February 26, 2026[1]
Executive Summary
This guide compares the inhibitory potency (IC50) and pharmacological profile of 3-aminobenzamide (3-AB) , the "gold standard" reference inhibitor for PARP-1, against 3-aminobenzoyl-GABA , a conjugated derivative.[1]
-
3-Aminobenzamide (3-AB): A competitive inhibitor of PARP-1/2 acting as a nicotinamide mimic.[1] It is a standard reference molecule with a well-documented IC50 in the micromolar range (~5–30 µM in enzymatic assays).[1]
-
3-Aminobenzoyl-GABA: A structural analog where the amide nitrogen of 3-AB is substituted with a GABA (gamma-aminobutyric acid) chain.[1]
-
Scientific Prediction: Based on established SAR (Structure-Activity Relationship) principles, 3-AB-GABA is predicted to exhibit significantly reduced PARP inhibitory potency compared to 3-AB.[1] The primary amide (–CONH₂) protons in 3-AB are critical for hydrogen bonding within the PARP active site (Gly863/Ser904).[1] Substitution at this position typically disrupts binding.
-
Therapeutic Rationale: The GABA moiety is likely intended to target GABA transporters (GAT) for enhanced blood-brain barrier (BBB) penetration or to act as a prodrug.[1]
-
Chemical & Structural Comparison
The difference in biological activity stems directly from the modification of the amide pharmacophore.
| Feature | 3-Aminobenzamide (3-AB) | 3-Aminobenzoyl-GABA |
| Role | Reference PARP Inhibitor | Experimental Conjugate / Prodrug |
| Structure | 3-aminobenzamide | N-(3-aminobenzoyl)- |
| Pharmacophore | Primary Amide (–CONH₂) | Secondary Amide (–CONH–R) |
| PARP Binding | High affinity (mimics Nicotinamide) | Low/Null affinity (Steric hindrance at active site) |
| Solubility | Moderate (DMSO/Ethanol) | Enhanced (due to Carboxyl group) |
| Targeting | Passive diffusion | Potential GAT-mediated transport |
Structural Logic Diagram
The following diagram illustrates the structural modification and its impact on the PARP active site binding.
Caption: SAR analysis showing the disruption of critical H-bonds in the PARP active site by the GABA tail substitution.
IC50 Data & Benchmarking
When designing your comparison experiment, use the following reference values to validate your assay performance.
Reference Values (3-Aminobenzamide)
-
Enzymatic IC50 (Cell-Free): 5.4 µM – 30 µM [1, 2].[1]
-
Note: Variability depends on the specific PARP isoform (PARP-1 vs PARP-2) and substrate concentration (NAD+).[1]
-
-
Cellular IC50 (e.g., CHO, HeLa): >100 µM – 1 mM .
-
Critical: 3-AB is a weak inhibitor in cellular contexts compared to modern drugs like Olaparib (IC50 ~ nM).[1] High concentrations are often required to observe effect.
-
Predicted Values (3-Aminobenzoyl-GABA)
-
Enzymatic IC50: Expected >100 µM (Weak/Inactive).[1]
-
Reasoning: The N-substitution prevents the molecule from fitting deeply into the nicotinamide pocket.
-
-
Prodrug Hypothesis: If the molecule acts as a prodrug, it requires enzymatic cleavage (amidase) to release the active 3-aminobenzoic acid (weak inhibitor) or 3-AB (if structure allows, though unlikely via direct hydrolysis).[1] In this case, Cellular IC50 might be lower than Enzymatic IC50 if intracellular metabolism activates it.
Experimental Protocol: Comparative IC50 Determination
To objectively compare these two molecules, you must run a Universal Colorimetric PARP Assay . This protocol is self-validating using 3-AB as the positive control.[1]
Workflow Overview
-
Assay Principle: Measures the incorporation of biotinylated ADP-ribose onto histone proteins by purified PARP enzyme.
-
Detection: Streptavidin-HRP conjugate + Colorimetric Substrate (TMB).[1]
-
Readout: Absorbance at 450 nm (Inverse relationship: Lower Signal = Higher Inhibition).
Step-by-Step Protocol
Phase 1: Reagent Preparation
-
Stock Solutions:
-
Dissolve 3-AB in DMSO to 100 mM (Reference).
-
Dissolve 3-AB-GABA in PBS or Water (due to hydrophilic GABA tail) to 100 mM.[1] If insoluble, use DMSO.
-
-
Serial Dilutions: Prepare 1:3 serial dilutions for both compounds ranging from 10 mM down to 10 nM (8 points).
Phase 2: Enzymatic Reaction
-
Coat Plate: Add Histone mixture to 96-well strip plate. Incubate O/N at 4°C. Wash 3x with PBS-T.
-
Inhibitor Addition: Add 10 µL of diluted 3-AB or 3-AB-GABA to respective wells.
-
Enzyme Addition: Add 20 µL of PARP-1 Enzyme (0.5 U/well). Incubate 10 min at RT (allows inhibitor binding).[1]
-
Substrate Trigger: Add 20 µL of PARP Cocktail (Biotin-NAD+ / Activated DNA).
-
Incubation: Incubate for 60 min at 25°C.
Phase 3: Detection & Analysis
-
Wash: Wash plate 3x with PBS-T.[1]
-
Strep-HRP: Add 50 µL Streptavidin-HRP (1:500 dilution). Incubate 30 min.
-
Develop: Add TMB substrate. Stop reaction with 0.2M H2SO4 when color develops.
-
Quantify: Measure OD450.
Data Analysis Workflow (DOT Diagram)
Caption: Standardized workflow for calculating and comparing IC50 values from raw absorbance data.
Troubleshooting & Validation (Self-Correcting Systems)
To ensure "Trustworthiness" (E-E-A-T), check these parameters:
| Issue | Potential Cause | Correction |
| 3-AB IC50 > 100 µM | Enzyme concentration too high | Reduce PARP enzyme units per well. High enzyme levels shift the IC50 to the right (Cheng-Prusoff relationship).[1] |
| 3-AB-GABA Insoluble | Zwitterionic nature of GABA | Adjust pH to neutral (7.4).[1] The GABA tail has both amine and carboxyl groups; solubility is pH-dependent. |
| Flat Dose Response | Compound is inactive | If 3-AB-GABA shows no inhibition at 1 mM, report as "IC50 > 1 mM".[1] Do not force a curve fit. |
References
-
Rankin, P. W., et al. (1989). "Quantitative studies of inhibitors of ADP-ribosylation in vitro and in vivo." Journal of Biological Chemistry, 264(8), 4312-4317.[1]
-
Caldini, R., et al. (2011). "Low doses of 3-aminobenzamide... stimulate angiogenesis."[1] Vascular Cell, 3, 12.
-
Banasik, M., et al. (1992). "Specific inhibitors of poly(ADP-ribose) synthetase and mono(ADP-ribosyl)transferase."[1] Journal of Biological Chemistry, 267(3), 1569-1575.[1] (Establishes SAR for benzamide derivatives).
-
Virag, L., & Szabo, C. (2002). "The therapeutic potential of poly(ADP-ribose) polymerase inhibitors." Pharmacological Reviews, 54(3), 375-429.[1] (Comprehensive review of 3-AB pharmacology).
Sources
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 4-{[(3-Aminophenyl)carbonyl]amino}butanoic Acid
This document provides a detailed, step-by-step protocol for the proper disposal of 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid. As professionals in research and drug development, our commitment to safety and environmental stewardship is paramount. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of ourselves, our colleagues, and the environment. This guide is structured to provide not just instructions, but the scientific reasoning behind them, ensuring a deep and functional understanding of safe laboratory practices.
Core Principle: Proactive Hazard Assessment
Before handling any chemical, a thorough understanding of its potential hazards is critical. While comprehensive toxicological data for 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid is not fully established, related compounds and general chemical principles dictate a cautious approach.[1] It should be treated as a hazardous substance until proven otherwise.
Known and Potential Hazards:
-
Eye Irritation: Similar chemical structures can cause serious eye irritation.[1]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1]
-
Respiratory Irritation: Inhalation of dust may irritate the mucous membranes and upper respiratory tract.[1][2]
-
Environmental Hazard: The environmental impact has not been fully determined. Therefore, it must be prevented from entering drains, sewers, or waterways.[3][4]
Due to these potential hazards, under no circumstances should this compound be disposed of via standard trash or sewer systems. [3][5] All waste containing this chemical must be managed as hazardous waste through a licensed disposal contractor.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste is governed by stringent federal and state regulations. The primary frameworks in the United States are:
-
The Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA establishes the "cradle-to-grave" management system for hazardous waste.[3][5][6] This means the waste generator (the laboratory) is responsible for the waste from its creation to its final disposal.
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the proper handling of hazardous materials, employee training, and emergency preparedness.[7][8] The Hazard Communication Standard (HazCom) and regulations for hazardous chemicals in laboratories are particularly relevant.[9]
Academic laboratories may operate under the EPA's Subpart K regulations, which provide alternative, lab-specific requirements for hazardous waste management.[10] It is crucial to be familiar with your institution's specific generator status (e.g., Very Small, Small, or Large Quantity Generator) as this affects storage time limits and other requirements.[11]
Step-by-Step Disposal Protocol
This protocol outlines the mandatory steps for safely collecting and preparing 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid waste for disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure solid, solutions, or contaminated materials), ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[1]
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or in the event of a spill, a chemically resistant apron may be necessary.[1]
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Designated Waste Container: Dedicate a specific, clearly labeled container for 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid waste. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Container Material: The waste container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended.[5][6] Never use metal containers for acidic or basic solutions.[6]
-
Waste Types:
-
Solid Waste: Collect pure or residual solid 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid, along with any contaminated weigh boats, gloves, or wipes, in a designated solid waste container. This is often a pail lined with a clear plastic bag.[12][13]
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[8]
-
Sharps: Any needles, syringes, or broken glassware contaminated with the chemical must be placed in a puncture-proof sharps container.[14]
-
Step 3: Accurate and Compliant Labeling
Improperly labeled waste is a major safety and compliance violation. Every waste container must be labeled immediately upon the first addition of waste.
The label must, at a minimum, include:
-
The words "Hazardous Waste" .[11]
-
The full chemical name: "4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid" . Avoid abbreviations or formulas.
-
An indication of the hazards (e.g., "Irritant," "Sensitizer"). Hazard pictograms are an effective way to communicate this.[11]
-
The date accumulation started (the day the first drop of waste was added).
-
The name of the principal investigator or laboratory contact.
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11]
-
Location: The SAA must be under the control of laboratory personnel.[5]
-
Secondary Containment: All liquid waste containers must be kept in a secondary containment bin or tray to contain any potential leaks or spills.[5][15] The containment must be large enough to hold 110% of the volume of the largest container.
-
Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents and strong acids.[2][15]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[12][16]
Step 5: Arranging for Disposal
Once the waste container is full (or reaches the maximum storage time limit set by your institution, often 6-12 months for academic labs), arrange for a pickup.[5][10]
-
Contact EHS: Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety (EHS) department or a designated hazardous waste contractor.
-
Final Disposal Method: The recommended disposal method for this type of organic chemical is incineration in a regulated, chemical incinerator equipped with an afterburner and scrubber. [1] This process ensures the complete destruction of the compound, minimizing environmental release.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify everyone in the immediate area.
-
Evacuate: If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's EHS emergency line.
-
Containment (for minor spills): If you are trained and it is safe to do so, manage the spill.
-
Wear appropriate PPE, including a respirator if dust is airborne.[1]
-
For solid spills: Gently sweep or scoop up the material and place it into the designated hazardous waste container. Avoid creating dust.[1][2]
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the contaminated absorbent into the hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office according to your institution's policy.
Data and Workflow Visualization
Disposal and Safety Summary Table
| Parameter | Guideline | Source(s) |
| Primary Disposal Route | Collection for incineration by a licensed hazardous waste contractor. | [1] |
| Prohibited Disposal | Do NOT dispose of in regular trash or down the drain. | [3][5] |
| Required PPE | Safety goggles, chemically resistant gloves, lab coat. | [1][2] |
| Container Type | Chemically compatible (HDPE, glass) with a secure, leak-proof lid. | [5][6] |
| Waste Labeling | Must include "Hazardous Waste," full chemical name, and hazard information. | [11] |
| Storage Location | In a designated Satellite Accumulation Area (SAA) with secondary containment. | [11][15] |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids. | [2] |
Disposal Decision Workflow
Caption: Disposal workflow for 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid.
References
- Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Regulations for Hazardous Waste Generated at Academic Labor
- Laboratory Waste Management: The New Regulations. MedicalLab Management, June 15, 2019.
- OSHA Hazardous Waste Disposal Guidelines. CDMS, October 30, 2024.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA, April 11, 2022.
- Disposal of Chemicals in the Laboratory. Environmental Marketing Services, July 15, 2024.
- Boc-4-(4-aminophenyl)butanoic acid Safety Data Sheet.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc., September 13, 2022.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Boc-(R)-β-Phe(3-NO2)
- 4-Aminobutanoic acid Safety D
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources, December 16, 2025.
- Hazardous Waste Disposal Guide. Northwestern University, September 15, 2015.
- Hazardous Waste Disposal Guide - Research Safety. Northwestern University, February 27, 2023.
- Chemical Waste Management Guide. Technion - Israel Institute of Technology.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. peptide.com [peptide.com]
- 3. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. epa.gov [epa.gov]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. nswai.org [nswai.org]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 15. connmaciel.com [connmaciel.com]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal Protective Equipment (PPE) & Handling Guide: 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid
[1]
Executive Summary & Chemical Identity[1][2]
Compound Name: 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid
Synonyms: 4-(3-Aminobenzamido)butanoic acid;
Critical Safety Directive: This compound contains a primary aniline moiety linked to a GABA backbone.[1] While specific toxicological data may be sparse for this exact conjugate, aniline derivatives are known sensitizers and potential carcinogens that can be absorbed through the skin. You must apply the Precautionary Principle : treat this substance as a skin sensitizer, severe eye irritant, and potential mutagen until proven otherwise.[1]
Immediate Action Required:
Risk Assessment & Hazard Identification
This section synthesizes the risks associated with the functional groups present in the molecule (
| Hazard Class | Risk Level | Physiological Mechanism |
| Skin Sensitization | HIGH | The 3-aminophenyl (aniline) group is a structural alert for allergic contact dermatitis.[1] Repeated exposure may trigger immune sensitization. |
| Acute Toxicity (Dermal) | MODERATE | Anilines can be absorbed transdermally.[1] While the carboxylic acid tail increases polarity (reducing absorption speed compared to pure aniline), systemic uptake is still a risk. |
| Eye Irritation | HIGH | The free carboxylic acid and amide functionalities can cause severe irritation or corneal damage upon contact with dust.[1] |
| Respiratory Irritation | MODERATE | Fine particulates (dust) will irritate the mucous membranes of the upper respiratory tract.[1] |
PPE Matrix: The "Self-Validating" System
This protocol uses a "Swiss Cheese" model of defense, where multiple layers of PPE cover the weaknesses of others.
Protective Equipment Specifications
| Body Area | Required PPE | Technical Justification (The "Why") |
| Hand Protection | Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil) | Permeation Defense: Aniline derivatives can permeate thin latex.[1] Nitrile offers superior resistance. The outer glove is sacrificial; the inner glove is the final barrier. |
| Respiratory | N95 or P100 Mask (If outside hood) | Particulate Control: Essential during waste transfer or spill cleanup where hood draft is compromised.[1] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1 / EN 166) | Dust Seal: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1] Goggles provide a full seal. |
| Body Defense | Lab Coat (Tyvek sleeves) + Closed-toe shoes | Gap Closure: Tyvek sleeve covers bridge the gap between the glove cuff and lab coat, preventing wrist exposure.[1] |
PPE Decision Logic (Visualization)
Figure 1: PPE Decision Tree based on physical state and solvent carrier. Note the increased protection required for DMSO solutions due to enhanced skin permeation.
Operational Protocols
Receiving & Storage
-
Inspection: Upon receipt, wipe the exterior of the container with a solvent-dampened tissue (ethanol) inside a fume hood to remove any shipping contaminants.[1]
-
Storage: Store at 2-8°C (refrigerated) unless Certificate of Analysis specifies otherwise. Keep container tightly sealed to prevent moisture absorption (hygroscopic potential).
Weighing & Solubilization (Critical Step)
This is the highest risk operation due to the generation of airborne dust.
-
Preparation: Place an analytical balance inside the fume hood. If the balance is external, use a static-free powder funnel and tared weighing boat.[1]
-
Transfer: Open the vial only inside the hood. Use a micro-spatula.
-
Solubilization:
-
Add solvent (e.g., DMSO, Methanol) immediately to the solid in the weighing vessel to "wet" the dust before moving it out of the hood.
-
Note: If using DMSO, remember that DMSO carries dissolved chemicals through the skin instantly. Do not touch the outside of the vial with DMSO-contaminated gloves. [1]
-
Experimental Workflow: Coupling Reactions
When using this compound in peptide coupling (e.g., EDC/NHS chemistry):
Emergency Response & Disposal
Exposure Response
| Incident | Protocol |
| Eye Contact | Flush for 15 minutes immediately. Hold eyelids open. Do not use neutralizers. Seek ophthalmologist. |
| Skin Contact | Wash with soap and water for 15 minutes.[1] Do not use ethanol (it enhances absorption). Discard contaminated clothing.[2][3] |
| Inhalation | Move to fresh air.[1][3][4] If breathing is difficult, administer oxygen (trained personnel only). |
Spill Cleanup (Solid)
-
Evacuate the immediate area.
-
Don PPE: Double nitrile gloves, goggles, N95 respirator, lab coat.
-
Contain: Cover spill with wet paper towels (water or ethanol) to prevent dust dispersal.
-
Collect: Scoop up the wet slurry into a hazardous waste bag.
-
Clean: Wipe surface with 10% bleach followed by water to degrade trace aniline residues.
Disposal Workflow
Figure 2: Waste segregation logic. Ensure liquid waste containing this amine is not mixed with strong oxidizers (e.g., Nitric acid) to prevent exothermic reactions.
References
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Aniline. Centers for Disease Control and Prevention. [Link][1]
-
PubChem. Compound Summary: 4-(3-Aminophenyl)butanoic acid (Structural Analog).[1] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link][1]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Sensitization).[Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
